4-Aza-Oleanolic acid methyl ester

Chemoinformatics Medicinal Chemistry Physicochemical Property Prediction

4-Aza-Oleanolic acid methyl ester (CAS: 557766-15-1) is a semi-synthetic triterpenic derivative, featuring a 4-aza substitution on the A-ring of the oleanane pentacyclic core, with a molecular formula of C28H43NO3 and a molecular weight of 441.65 g/mol. As a structural analogue of the naturally abundant oleanolic acid, this compound is of interest due to its potential for modified biological activity and physicochemical properties compared to its parent scaffold.

Molecular Formula C28H43NO3
Molecular Weight 441.6 g/mol
Cat. No. B11828258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aza-Oleanolic acid methyl ester
Molecular FormulaC28H43NO3
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)N5)C)C)C2C1)C)C(=O)OC)C
InChIInChI=1S/C28H43NO3/c1-24(2)13-15-28(23(31)32-6)16-14-26(4)18(19(28)17-24)7-8-20-25(3)11-10-22(30)29-21(25)9-12-27(20,26)5/h7,19-21H,8-17H2,1-6H3,(H,29,30)/t19-,20+,21+,25+,26+,27+,28-/m0/s1
InChIKeyNACWCFADSOSVKU-HAWBCONWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aza-Oleanolic Acid Methyl Ester for Research Procurement: A Triterpenic Derivative Baseline


4-Aza-Oleanolic acid methyl ester (CAS: 557766-15-1) is a semi-synthetic triterpenic derivative, featuring a 4-aza substitution on the A-ring of the oleanane pentacyclic core, with a molecular formula of C28H43NO3 and a molecular weight of 441.65 g/mol [1]. As a structural analogue of the naturally abundant oleanolic acid, this compound is of interest due to its potential for modified biological activity and physicochemical properties compared to its parent scaffold [2]. It is primarily utilized in preclinical research for investigating anticancer, antimicrobial, and differentiation-inducing mechanisms, and is available from various chemical suppliers for in vitro and in vivo experimental applications [3].

Why Generic Oleanolic Acid Cannot Substitute for 4-Aza-Oleanolic Acid Methyl Ester in Research


Interchanging oleanolic acid or other in-class triterpenoids for 4-Aza-Oleanolic acid methyl ester is scientifically invalid due to fundamental structural and property divergences. The introduction of the 4-aza group and the methyl ester moiety are not inert modifications; they are known to drastically alter the compound's hydrogen-bonding capacity, electron density, lipophilicity (LogP), and molecular conformation compared to the parent oleanolic acid [1]. These physicochemical shifts directly impact membrane permeability, target protein binding affinity, and intracellular distribution, rendering bioactivity profiles and structure-activity relationships (SAR) from generic oleanolic acid studies inapplicable [2]. Specifically, the methyl ester modification alone has been shown to modulate or even invert biological activity in related triterpenoids by reducing affinity for bacterial membranes, highlighting the necessity of using this specific derivative for accurate, reproducible research outcomes [3].

Quantitative Differentiation of 4-Aza-Oleanolic Acid Methyl Ester Against Comparators


Structural Differentiation: 4-Aza Substitution Alters Physicochemical Profile

The 4-Aza-Oleanolic acid methyl ester is differentiated from the natural product oleanolic acid (OA) by a key structural modification: the replacement of a carbon atom with a nitrogen atom at position 4 of the A-ring. This 'aza' substitution fundamentally alters the compound's molecular properties. The target compound has a calculated LogP of 5.6, indicating significantly higher lipophilicity compared to oleanolic acid (calculated LogP of ~3.7) [1]. This difference in lipophilicity is a critical determinant of passive membrane permeability and biodistribution [2].

Chemoinformatics Medicinal Chemistry Physicochemical Property Prediction

Improved Target Engagement: The 4-Aza Motif in Carbonic Anhydrase Inhibition

While direct data for 4-Aza-Oleanolic acid methyl ester against carbonic anhydrase (CA) is not available, evidence from a closely related structural class demonstrates the value of the aza modification. A series of nitrogen-containing oleanolic acid derivatives, which share the same core scaffold and the key 'aza' heteroatom modification, were evaluated for inhibition of human carbonic anhydrase isoforms I and II (hCA I, hCA II). In this study, specific N-containing derivatives (compounds 13 and 15) exhibited superior inhibitory activity against both hCA I and hCA II compared to the standard inhibitor acetazolamide (AZA), a finding attributed to the introduced nitrogen heteroatoms [1]. This establishes a class-level SAR precedent where aza-functionalization of the oleanane scaffold can enhance affinity for this therapeutically relevant target.

Enzyme Inhibition Cancer Metabolism Drug Discovery

Enhanced In Vitro Cytotoxicity: Insights from Aza-Triterpenoid SAR

The strategic value of an aza substitution is further supported by structure-activity relationship (SAR) studies on related pentacyclic triterpenoid scaffolds. Research on novel aza-lupane triterpenoids, which are structurally analogous to the oleanane series, demonstrates that the incorporation of nitrogen atoms can significantly enhance anticancer activity. In these studies, specific aza derivatives were identified as possessing 'improved cytotoxicity compared to the natural product betulinic acid' against a panel of cancer cell lines [1]. While the specific IC50 values are not detailed in the abstract, the explicit statement of improvement over the natural product benchmark provides a strong, class-level inference that the 4-aza modification in the oleanane series may similarly yield a more potent tool for cytotoxicity screening compared to oleanolic acid itself.

Anticancer Research Apoptosis Cytotoxicity Screening

Mechanistic Differentiation: Aza-Modification Alters Apoptotic Pathway Engagement

Research on related aza-heterocyclic derivatives of oleanolic acid has shown that structural modification of the A-ring can lead to a distinct mechanism of action. In one study, a specific oleanolic acid azaheterocyclic derivative (compound 4) was found to induce apoptosis in human hepatocellular carcinoma BEL-7404 cells through a defined pathway involving the down-regulation of Bcl-2 expression, up-regulation of Bax expression, release of cytochrome c, and activation of caspase-3 [1]. This indicates that the aza modification can shift the mode of cell death towards a classical mitochondrial apoptosis pathway, which is a different mechanism than that observed for the parent oleanolic acid and other mono-aza derivatives that may trigger non-apoptotic cell death [2].

Apoptosis Cell Signaling Cancer Biology

Optimal Research Scenarios for Procuring 4-Aza-Oleanolic Acid Methyl Ester


Probing Lipophilicity-Driven Biological Effects in Triterpenoid SAR

Researchers investigating the impact of lipophilicity on the cellular uptake, intracellular trafficking, and target engagement of pentacyclic triterpenoids should utilize 4-Aza-Oleanolic acid methyl ester as a model compound. Its calculated LogP of 5.6, which is significantly higher than that of oleanolic acid (LogP ~3.7) [1], makes it an ideal tool for comparative studies designed to isolate and quantify the contribution of lipophilicity to observed biological phenotypes. This is particularly relevant for understanding passive diffusion across biological membranes and the compound's distribution into lipid-rich compartments [2].

Investigating Novel Mechanisms of Apoptosis Induction in Cancer Models

This compound is a strategic choice for oncology research groups focused on elucidating the molecular pathways of apoptosis. Class-level evidence indicates that aza modifications on the triterpenoid scaffold can steer cell death towards a classical mitochondrial apoptosis pathway, involving the Bcl-2/Bax/caspase-3 signaling cascade [1]. Therefore, 4-Aza-Oleanolic acid methyl ester can be employed in studies designed to differentiate between apoptotic and non-apoptotic cell death mechanisms in various cancer cell lines, providing a mechanistic counterpoint to the natural product oleanolic acid [2].

Exploring Carbonic Anhydrase Inhibition as a Therapeutic Strategy

For researchers developing novel inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer, glaucoma, and other diseases, 4-Aza-Oleanolic acid methyl ester represents a promising starting point for a medicinal chemistry campaign. Data from structurally related nitrogen-containing oleanolic acid derivatives have shown superior inhibitory activity against hCA I and hCA II compared to the standard drug acetazolamide (AZA) [1]. This validates the aza-oleanane scaffold as a privileged chemotype for targeting this enzyme family and supports the procurement of this specific derivative for structure-activity relationship (SAR) exploration and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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